[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Overview
Description
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a piperidine ring, and a carbamic acid ester group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by chlorination to introduce the chloro group at the 6-position.
Piperidine ring formation: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.
Coupling of the pyrimidine and piperidine rings: The pyrimidine and piperidine rings can be coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.
Introduction of the carbamic acid ester group: The final step involves the reaction of the coupled product with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with different substituents on the pyrimidine ring.
Scientific Research Applications
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid methyl ester
- [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid ethyl ester
- [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid isopropyl ester
Uniqueness
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity, solubility, and stability compared to other similar compounds. This uniqueness can make it more suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(8-10)12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXQRGREYRYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671580 | |
Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-09-1 | |
Record name | tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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